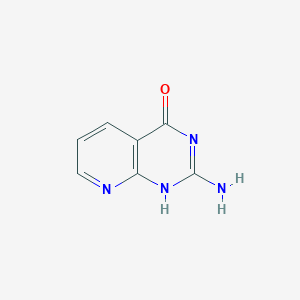
5-(Trifluorometil)tiazol-2-amina
Descripción general
Descripción
5-(Trifluoromethyl)thiazol-2-amine is a synthetic chemical that has been used as an intermediate in the synthesis of pharmaceuticals . It is used to produce pentasulfide and 2-aminothiazole . It can be prepared by heating cyanamide with carbonate, sodium carbonate, and a reducing agent . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)thiazol-2-amine involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .Molecular Structure Analysis
The molecular weight of 5-(Trifluoromethyl)thiazol-2-amine is 168.14 . Its molecular formula is C4H3F3N2S .Physical And Chemical Properties Analysis
The boiling point of 5-(Trifluoromethyl)thiazol-2-amine is predicted to be 214.0±35.0 °C . Its density is predicted to be 1.557±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que los tiazoles, incluida la 5-(Trifluorometil)tiazol-2-amina, tienen propiedades antimicrobianas . Se utilizan en la síntesis de varios fármacos, como la sulfathiazola, que es un fármaco sulfá de acción corta .
Actividad Antiretroviral
Los tiazoles también se utilizan en la síntesis de fármacos antirretrovirales. Por ejemplo, Ritonavir, un fármaco para el VIH/SIDA, contiene una porción de tiazol .
Actividad Antifúngica
Se ha encontrado que los tiazoles tienen propiedades antifúngicas. Abafungin es un ejemplo de un fármaco antifúngico que contiene un anillo de tiazol .
Actividad Anticancerígena
Se ha encontrado que los tiazoles tienen propiedades anticancerígenas. Tiazofurina es un ejemplo de un fármaco anticancerígeno que contiene un anillo de tiazol . Además, 2-Amino-4-(4-clorofenil)-6-(4-feniltiazol-2-il)-4H-piran-3,5-dicarbonitrilo, un compuesto que contiene una porción de tiazol, ha mostrado citotoxicidad significativa hacia seis líneas celulares de cáncer .
Actividad Anti-Alzheimer
Se ha encontrado que los tiazoles tienen propiedades anti-Alzheimer . Se utilizan en la síntesis de varios fármacos que ayudan en el tratamiento de la enfermedad de Alzheimer.
Actividad Antihipertensiva
Se ha encontrado que los tiazoles tienen propiedades antihipertensivas . Se utilizan en la síntesis de varios fármacos que ayudan en el tratamiento de la hipertensión.
Actividad antioxidante
Se ha encontrado que los tiazoles tienen propiedades antioxidantes . Se utilizan en la síntesis de varios fármacos que ayudan en el tratamiento de las afecciones causadas por el estrés oxidativo.
Actividad Hepatoprotectora
Se ha encontrado que los tiazoles tienen propiedades hepatoprotectoras
Safety and Hazards
Mecanismo De Acción
Target of Action
5-(Trifluoromethyl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 16814 , which is within the range generally considered favorable for oral bioavailability in drug discovery.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to show changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)thiazol-2-amine at different dosages in animal models have not been reported. Thiazole derivatives have been found to show varying effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been found to localize in various subcellular compartments .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGAMZGETZDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572276 | |
| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169260-97-3 | |
| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



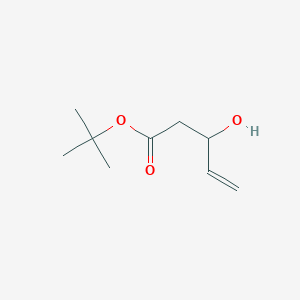

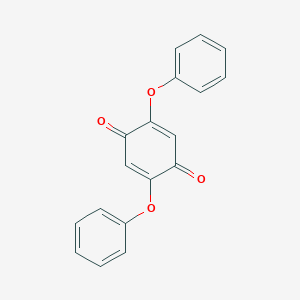

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
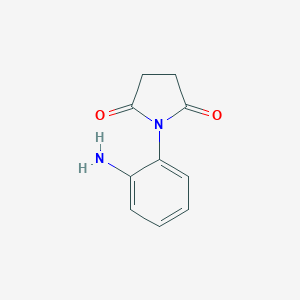
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)

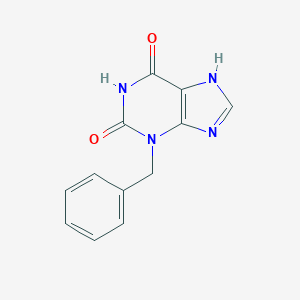

![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
